H-Val-P-nitrobenzyl ester hbr

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

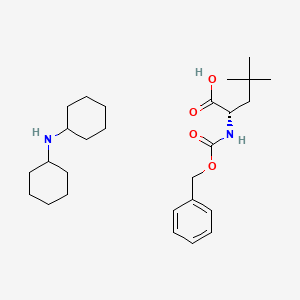

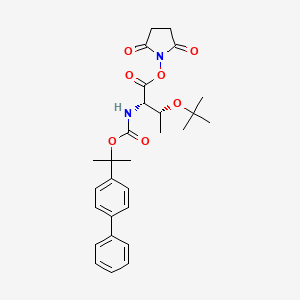

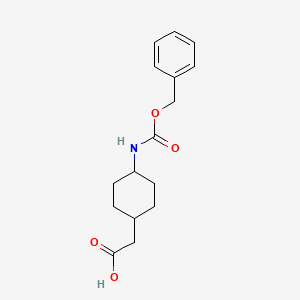

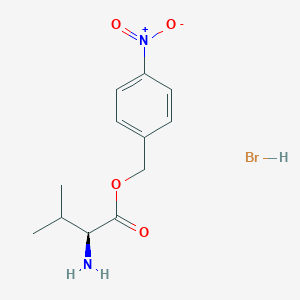

H-Val-P-nitrobenzyl ester hbr, also known as Val-PNB, is a peptide substrate commonly used in scientific research. This compound is synthesized through a specific method and has been widely used in various biochemical and physiological studies.

Scientific Research Applications

Synthesis of Crystalline p-Nitrobenzyl Bromide

The compound is used in the clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge . This process involves the conversion of p-nitrotoluene (PNT) to p-nitrobenzyl bromide (PNBBr), which is used widely for functional group protection .

Protection of Functional Groups

H-Val-P-nitrobenzyl ester hbr is used for the protection of functional groups in organic synthesis . The p-nitrobenzyl ester was found to confer on several intermediate products a strong tendency to crystallize, thus enhancing isolation ease, product purity, and yields .

Synthesis of Cephalexin

The p-nitrobenzyl ester is used in the synthesis of cephalexin through thermal ring expansion of a penicillin sulphoxide under acidic conditions . This process was first demonstrated by Garbrecht .

Solid Phase Peptide Synthesis

The p-nitrobenzyl ester is resistant to acidic hydrolysis due to the strong electron withdrawing nature of the nitro group. This makes it useful for the protection of side chain –CO2H in solid phase peptide synthesis .

Directed Evolution of Esterase

Through sequential generations of random mutagenesis and screening, an esterase has been evolved for deprotection of an antibiotic p-nitrobenzyl ester in aqueous-organic solvents . This process has led to a significant improvement in the biocatalyst for reactions on substrates and under conditions not already optimized in nature .

Design of Polymeric Matrix

The o-nitrobenzyl cholate ester is introduced in a polymeric matrix of poly-co-(methyl methacrylate-methacrylic acid) to inhibit the network’s solubility . Upon UV light irradiation, the o-nitrobenzyl cholate ester is cleaved into soluble species allowing a selective extraction of the irradiated area in an aqueous alkali developer .

properties

IUPAC Name |

(4-nitrophenyl)methyl (2S)-2-amino-3-methylbutanoate;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4.BrH/c1-8(2)11(13)12(15)18-7-9-3-5-10(6-4-9)14(16)17;/h3-6,8,11H,7,13H2,1-2H3;1H/t11-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHPSGRHDCWSGR-MERQFXBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Val-P-nitrobenzyl ester hbr | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

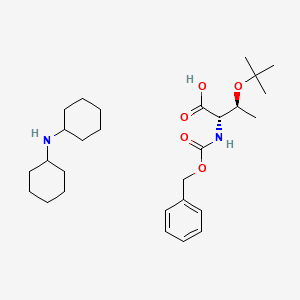

![N-cyclohexylcyclohexanamine;(2R,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B612906.png)